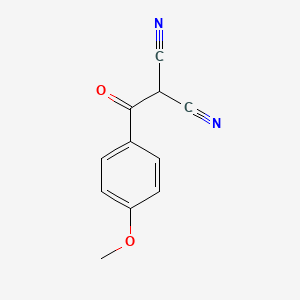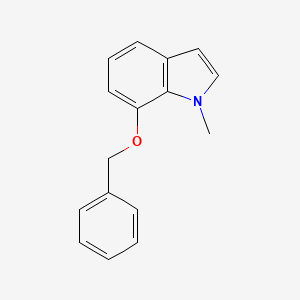
Nataloe-emodin
Übersicht
Beschreibung
Nataloe-emodin is a trihydroxyanthraquinone, specifically a 9,10-anthraquinone substituted by hydroxy groups at positions 1, 2, and 8, and by a methyl group at position 6 . It is isolated from the leaves of Picramnia sellowii and Picramnia latifolia plants . This compound is part of the larger family of anthraquinones, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nataloe-emodin typically involves the hydroxylation of anthraquinone derivatives. The process may include the use of catalysts and specific reaction conditions to ensure the correct placement of hydroxy groups at the desired positions on the anthraquinone core.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as Picramnia sellowii and Picramnia latifolia. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Nataloe-emodin undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of hydroquinones.
Substitution: Replacement of hydroxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substituent, often involving acidic or basic catalysts.
Major Products: The major products formed from these reactions include different derivatives of this compound, such as hydroquinones and substituted anthraquinones.
Wissenschaftliche Forschungsanwendungen
Nataloe-emodin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its effects on cell viability and migration, particularly in wound healing.
Medicine: Investigated for its potential anti-tumor, anti-inflammatory, and anti-viral properties.
Industry: Utilized in the production of natural colorants and as a component in traditional herbal medicines.
Wirkmechanismus
Nataloe-emodin exerts its effects through various molecular targets and pathways:
Cell Cycle Regulation: Interferes with proteins such as inner centromere protein and Aurora B kinase.
MAP Kinase Pathway: Regulates cell migration and viability through the MAP kinase family, including JNK, P38, and ERK.
Anti-inflammatory and Anti-tumor Effects: Inhibits proliferation and induces apoptosis in certain cancer cells.
Vergleich Mit ähnlichen Verbindungen
Nataloe-emodin is part of the emodin family of anthraquinones, which includes compounds like emodin and aloe-emodin . These compounds share similar structures but differ in their specific substitutions and biological activities. For example:
Emodin: Known for its anti-inflammatory and anti-cancer properties.
Aloe-emodin: Exhibits potent wound healing and anti-tumor activities
This compound stands out due to its unique substitution pattern and specific biological effects, making it a valuable compound for further research and application.
Eigenschaften
IUPAC Name |
1,2,8-trihydroxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-4-8-11(10(17)5-6)15(20)12-7(13(8)18)2-3-9(16)14(12)19/h2-5,16-17,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOSKKPZIOUGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















